molecular formula C24H21N3O4S2 B2764841 N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea CAS No. 1105199-71-0

N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea

Cat. No. B2764841
CAS RN: 1105199-71-0
M. Wt: 479.57
InChI Key: FJHKYYBBZPVCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a urea derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

This compound exhibits potential as an antimicrobial agent. The thienopyrimidin moiety has been associated with antibacterial activity, particularly against strains like Staphylococcus aureus and Escherichia coli. Its mechanism may involve the inhibition of bacterial DNA synthesis, making it a candidate for further development as an antibiotic .

Anticancer Properties

The structural features of this compound suggest it could be useful in cancer research. Thienopyrimidines have shown promise in targeting various cancer cell lines, potentially acting as kinase inhibitors that disrupt cancer cell proliferation and survival pathways .

Anti-Inflammatory Activity

Compounds with similar structures have been used to explore anti-inflammatory treatments. The presence of a thienopyrimidin core can be indicative of COX-2 inhibition, which is a common target for anti-inflammatory drugs .

Antidiabetic Effects

The compound’s scaffold is structurally similar to known antidiabetic drugs. It could be involved in the modulation of enzymes or receptors related to glucose metabolism, offering a new avenue for diabetes management .

Antifungal Uses

Given the broad spectrum of biological activities associated with thienopyrimidines, this compound could also be investigated for its antifungal properties. It might inhibit the growth of fungal pathogens by disrupting their cell wall synthesis or metabolic processes .

Neuroprotective Potential

The indole moiety present in the compound is reminiscent of molecules that have neuroprotective effects. It could be involved in the protection of neuronal cells against oxidative stress or excitotoxicity, which are common pathways leading to neurodegenerative diseases .

Enzyme Inhibition

The compound could serve as a lead structure for the development of enzyme inhibitors. Its unique chemical features might allow it to bind to active sites of enzymes, thereby modulating their activity in various biochemical pathways .

Material Science Applications

Lastly, the compound’s molecular architecture might be useful in material science. Its potential for forming stable crystalline structures could be exploited in the design of organic semiconductors or other electronic materials .

properties

IUPAC Name

ethyl 2-[[2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-11-7-8-12-17(16)25-20(28)14-32-24-26-18-13-19(15-9-5-4-6-10-15)33-21(18)22(29)27(24)2/h4-13H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKYYBBZPVCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

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